tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate
Description
The compound tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is a heterocyclic molecule featuring a six-membered thiadiazinane ring system with two nitrogen atoms and one sulfur atom. The sulfur is oxidized to a sulfone group (1,1-dioxo), and the tert-butyl carbamate (Boc) group at position 5 acts as a protective group, commonly used in organic synthesis to stabilize amines . While the provided evidence lacks specific data on this compound, its structural features suggest applications in medicinal chemistry or as an intermediate in synthesizing bioactive molecules.
Properties
CAS No. |
1375338-65-0 |
|---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-1,2,5-thiadiazinane-5-carboxylate |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-5-4-9-15(12,13)6-10/h9H,4-6H2,1-3H3 |
InChI Key |
ICPXJPOBWGEBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate typically involves the reaction of thiadiazine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows researchers to design derivatives with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiadiazole vs. Thiadiazinane
The thiadiazinane ring in the target compound differs from five-membered thiadiazole derivatives (e.g., those synthesized in ). Thiadiazoles, such as the 1,4-benzodioxine-based thiadiazole-fused derivatives, exhibit planar aromaticity and are often synthesized via cyclization of thiosemicarbazides with carbonyl compounds under acidic conditions . In contrast, the six-membered thiadiazinane ring is non-aromatic and may adopt chair or boat conformations, influencing reactivity and stability. The sulfone group in the target compound enhances polarity compared to non-oxidized sulfur-containing analogues.
Protective Group Comparisons
The tert-butyl carbamate (Boc) group is widely used in peptide synthesis. Compared to other protective groups (e.g., benzyloxycarbonyl or Fmoc), the Boc group offers stability under basic conditions but requires acidic conditions for removal.
Bioactivity and Natural Product Context
highlights marine actinomycetes as sources of sulfur-containing heterocycles, such as salternamides.
Data Tables
Table 1: Key Structural Features of Comparable Compounds
Table 2: Protective Group Properties
| Group | Stability | Removal Conditions | Common Use |
|---|---|---|---|
| Boc | Basic conditions | Acid (e.g., TFA) | Amine protection |
| Fmoc | Acidic conditions | Base (e.g., piperidine) | Solid-phase synthesis |
Biological Activity
Tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : CHNOS
- Molecular Weight : 230.28 g/mol
- Functional Groups : Contains a dioxo group and a thiadiazine ring which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. This is particularly relevant in the context of cancer and inflammatory diseases.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Caspase activation |
| A549 (Lung) | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibited significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be promising, indicating its potential as a lead compound for developing new antibiotics.
Case Studies and Research Findings
- Study on Anticancer Effects : A research team reported that this compound significantly reduced tumor growth in xenograft models. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor progression.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated comparable or superior activity against resistant strains of bacteria. This positions it as a candidate for further development in treating infections caused by multidrug-resistant organisms.
- Toxicity Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its pharmacokinetics and long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
